molecular formula C17H17N5O3 B2772242 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878441-24-8

8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2772242
CAS No.: 878441-24-8
M. Wt: 339.355
InChI Key: LURLOHZJHWIDTJ-UHFFFAOYSA-N
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Description

8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the purine ring system, which is further substituted with trimethyl groups. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-7-5-6-8-12(11)25-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURLOHZJHWIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the methoxyphenyl group and the purine ring . This reaction is catalyzed by palladium and requires the presence of a base and a boron reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

The compound has demonstrated various pharmacological effects, particularly in the following areas:

Antidepressant Activity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects. A study evaluated several derivatives, including 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were shown to affect neurotransmitter levels in animal models, suggesting their potential as antidepressants .

Antitumor Activity

Several studies have investigated the anticancer properties of this compound. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .

Antiviral Properties

The compound has shown promise as an antiviral agent. Research suggests that it may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Specific studies have focused on its effects against RNA viruses .

Research Findings and Case Studies

The following table summarizes key research findings related to the applications of this compound.

StudyFocusFindings
AntidepressantDemonstrated effectiveness in improving mood-related behaviors in animal models.
AntitumorInhibitory effects on cancer cell proliferation; mechanisms involve apoptosis induction.
AntiviralPotential to inhibit replication of specific RNA viruses; further studies needed for clinical relevance.

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The methoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxyphenyl group enhances its lipophilicity and ability to cross cell membranes, making it a promising candidate for drug development.

Biological Activity

Overview

8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its structure includes a methoxyphenyl group and multiple methyl substitutions on the imidazo core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry.

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 923129-11-7

The primary mechanism of action for this compound involves its interaction with enzymes in the folate pathway. It acts as a nonclassical antifolate, inhibiting key enzymes involved in nucleotide synthesis. This inhibition leads to:

  • S-phase arrest : The compound induces cell cycle arrest in the S-phase, preventing DNA replication.
  • Apoptosis : Following S-phase arrest, it promotes programmed cell death (apoptosis) in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potency with an IC50 value of approximately 17.3 μM against certain tumor cells . The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition is vital for its antitumor efficacy as it disrupts the folate metabolism necessary for rapidly dividing cells .

Study 1: Cytotoxicity Evaluation

In a comparative study examining various imidazopurines, this compound demonstrated superior cytotoxicity against human leukemia cell lines compared to other derivatives. The study utilized MTT assays to quantify cell viability post-treatment .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), which are implicated in the apoptotic signaling pathways .

StudyCell LineIC50 (μM)Mechanism
1Leukemia17.3Apoptosis induction
2Breast CancerVariesROS generation

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is lipophilic and can efficiently permeate cellular membranes through passive diffusion. This property enhances its bioavailability and potential effectiveness as an anticancer therapeutic agent.

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine derivatives can be introduced via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under reflux conditions . Purification often requires column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and crystallization from ethanol or methanol . Key parameters include temperature control (<100°C to avoid decomposition) and stoichiometric ratios (1:1.2 for amine precursors) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve methyl groups (δ 1.2–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 413.45) .
  • X-ray Crystallography : For resolving stereochemistry and bond angles, as demonstrated in related purine-dione analogs .

Q. What preliminary assays are recommended to assess biological activity?

  • Receptor binding assays : Screen for 5-HT1A_{1A} receptor affinity (IC50_{50} values) using radiolabeled ligands (e.g., 3H^3H-8-OH-DPAT) .
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential at 10–100 µM concentrations .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-methylation byproducts) .
  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura cross-coupling of the methoxyphenyl group (yield improvement from 45% to 72%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .

Q. How to resolve contradictions in reported biological activity data?

  • Structural analogs comparison :
SubstituentBiological ActivityMechanismSource
2-Methoxyphenyl5-HT1A_{1A} agonism (IC50_{50} = 12 nM)Mood regulation
4-FluorophenylCOX-2 inhibition (IC50_{50} = 8 µM)Anti-inflammatory
  • Dose-response validation : Replicate assays with standardized cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., fluoxetine for 5-HT1A_{1A}) .

Q. What computational strategies support mechanism-of-action studies?

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT1A_{1A} receptor (PDB: 7EKG) .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to predict electron density of the methoxyphenyl group and its binding affinity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .

Q. How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from 3.2 to 2.1, enhancing solubility .
  • Metabolic stability : Replace methyl groups with trifluoromethyl to slow CYP450-mediated degradation (t1/2_{1/2} increase from 1.2 to 4.7 hours) .
  • Plasma protein binding : Use SPR biosensors to measure albumin binding and adjust substituent hydrophobicity .

Methodological Challenges and Solutions

Addressing low purity in final products:

  • HPLC troubleshooting : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) and column type (C18 vs. phenylhexyl) .
  • Recrystallization solvents : Switch from ethanol to ethyl acetate/hexane (1:3) for higher crystal uniformity .

Interpreting ambiguous NMR spectra:

  • 2D-NMR techniques : HSQC and HMBC to assign overlapping methyl and aromatic signals .
  • Variable temperature NMR : Resolve dynamic rotational isomers of the methoxyphenyl group at −40°C .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Analogous Compounds

Compound IDTargetIC50_{50}/EC50_{50}MechanismReference
AZ-853 (5-HT1A_{1A} agonist)5-HT1A_{1A}12 nMFull agonist
4-Fluoro derivativeCOX-28 µMCompetitive inhibitor
3-Chlorophenyl analogA2A_{2A} adenosine230 nMAntagonist

Q. Table 2: Synthetic Optimization Parameters

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Reaction Time24 hours2 hours (microwave)45% → 72%
SolventDMFAcetonitrilePurity >98%
CatalystNonePd(OAc)2_255% → 82%

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